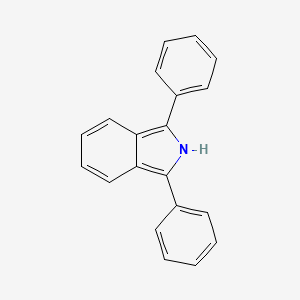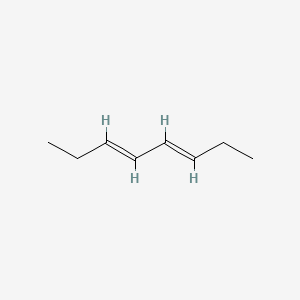
3,5-Octadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Octadiene is an organic compound with the molecular formula C8H14. It is a diene, meaning it contains two double bonds. The structure of this compound consists of a chain of eight carbon atoms with double bonds located at the third and fifth positions. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,5-Octadiene can be synthesized through various methods, including:
Dehydrohalogenation: This involves the elimination of hydrogen halides from halogenated precursors.
Diels-Alder Reaction: A cycloaddition reaction between a conjugated diene and a dienophile can produce this compound under specific conditions.
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of octane or the selective hydrogenation of octyne. These processes require precise control of temperature and pressure to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Octadiene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of this compound can yield octane.
Substitution: It can participate in halogenation reactions to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalysts such as palladium or platinum are used in hydrogenation reactions.
Substitution: Halogenation reactions often use chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Octane.
Substitution: Halogenated octadienes.
Aplicaciones Científicas De Investigación
3,5-Octadiene has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Octadiene involves its ability to participate in various chemical reactions due to the presence of double bonds. These double bonds can undergo addition reactions, making this compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
1,3-Butadiene: Another diene with double bonds at the first and third positions.
1,5-Hexadiene: A diene with double bonds at the first and fifth positions.
2,4-Hexadiene: A diene with double bonds at the second and fourth positions.
Uniqueness: 3,5-Octadiene is unique due to its specific placement of double bonds, which imparts distinct reactivity and properties compared to other dienes. Its longer carbon chain also provides different steric and electronic effects, making it suitable for specific applications in synthesis and industry.
Propiedades
Número CAS |
7348-75-6 |
|---|---|
Fórmula molecular |
C8H14 |
Peso molecular |
110.20 g/mol |
Nombre IUPAC |
(3E,5E)-octa-3,5-diene |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h5-8H,3-4H2,1-2H3/b7-5+,8-6+ |
Clave InChI |
HWXQYUCHSICMAS-KQQUZDAGSA-N |
SMILES isomérico |
CC/C=C/C=C/CC |
SMILES canónico |
CCC=CC=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


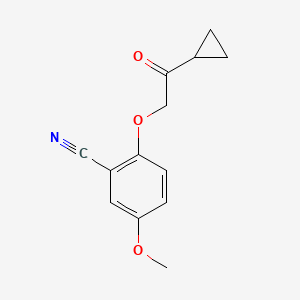
![2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile](/img/structure/B14166394.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14166397.png)

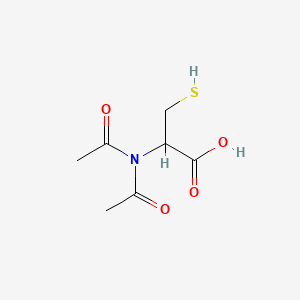
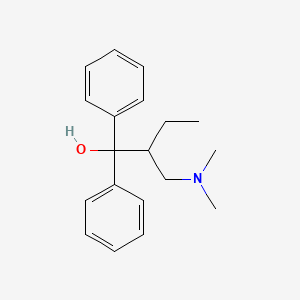
![1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide](/img/structure/B14166408.png)
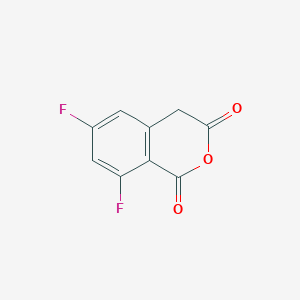

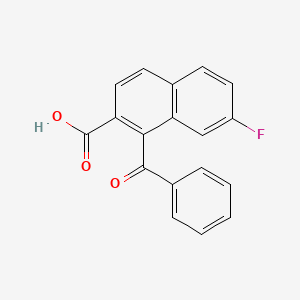

![4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde](/img/structure/B14166437.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14166445.png)
